ニペロチジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

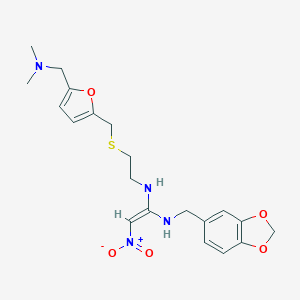

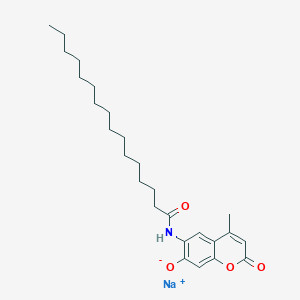

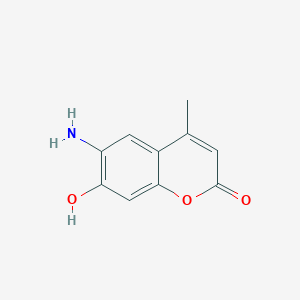

Niperotidine is a histamine antagonist selective for the H2 subtype. It was initially studied as a treatment for excessive gastric acidity and peptic ulcers. it was withdrawn from clinical use after human trials revealed liver damage . The chemical formula of Niperotidine is C20H26N4O5S, and its molar mass is 434.51 g/mol .

科学的研究の応用

作用機序

Target of Action

Niperotidine primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion, acting as a key component in the body’s response to allergens .

Mode of Action

As a Histamine H2 receptor antagonist , Niperotidine works by blocking the action of histamine on the H2 receptors, which are predominantly found in the gastric parietal cells . This blocking action inhibits gastric acid secretion, thereby reducing the acidity of the stomach .

Biochemical Pathways

Given its role as a histamine h2 receptor antagonist, it can be inferred that it impacts the histamine-mediated signal transduction pathway, leading to a decrease in gastric acid production .

Pharmacokinetics

It is known that niperotidine can interact with other drugs, potentially affecting their absorption and efficacy .

Result of Action

The primary result of Niperotidine’s action is the reduction of gastric acid secretion, leading to a decrease in stomach acidity . This makes it potentially useful in the treatment of conditions related to excessive gastric acidity . It was withdrawn after human trials showed liver damage .

Action Environment

The environment can influence the action, efficacy, and stability of Niperotidine. For instance, the presence of other drugs in the system can affect the absorption of Niperotidine, potentially reducing its serum concentration and efficacy

Its use was discontinued due to adverse effects observed in human trials .

生化学分析

Biochemical Properties

Niperotidine interacts with the Histamine H2 receptor in humans, acting as an antagonist . This interaction inhibits the action of histamine, a compound involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter .

Cellular Effects

Niperotidine’s primary cellular effect is the inhibition of gastric acid secretion, which is stimulated by histamine . By blocking the H2 subtype of histamine receptors, Niperotidine reduces the production of stomach acid, potentially alleviating conditions like peptic ulcers and gastroesophageal reflux disease .

Molecular Mechanism

Niperotidine exerts its effects at the molecular level by binding to the Histamine H2 receptor, thereby preventing histamine from binding and exerting its effects . This mechanism of action is typical of drugs classified as receptor antagonists .

Metabolic Pathways

As a histamine H2 receptor antagonist, it’s likely that it interacts with enzymes and cofactors involved in the metabolism of histamine .

Transport and Distribution

Like many drugs, it’s likely that it’s transported in the bloodstream and distributed to tissues where the Histamine H2 receptors are present .

Subcellular Localization

Given its mechanism of action as a histamine H2 receptor antagonist, it’s likely that it localizes to the cell membrane, where these receptors are typically found .

準備方法

The synthesis of Niperotidine involves several steps. One method includes the reaction of a urea derivative with triphenylphosphine and bromine in the presence of a strong base to form a bis-carbodiimide intermediate. This intermediate is then reacted with nitromethane or a saline derivative of cyanamide. The resulting product is reduced at the disulfide bridge and further reacted to obtain Niperotidine .

化学反応の分析

Niperotidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: The reduction of intermediates during its synthesis is a crucial step.

Substitution: Niperotidine can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include triphenylphosphine, bromine, nitromethane, and cyanamide derivatives . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Niperotidine is structurally related to other H2 receptor antagonists such as ranitidine, cimetidine, and famotidine . Compared to these compounds, Niperotidine was found to have a similar mechanism of action but was unique in its specific chemical structure and pharmacokinetic properties. its potential for causing liver damage led to its withdrawal from clinical use, unlike its counterparts which are still in use with established safety profiles .

Similar Compounds

- Ranitidine

- Cimetidine

- Famotidine

- Nizatidine

These compounds share a similar mechanism of action but differ in their chemical structures and safety profiles .

特性

CAS番号 |

84845-75-0 |

|---|---|

分子式 |

C20H26N4O5S |

分子量 |

434.5 g/mol |

IUPAC名 |

(Z)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12+ |

InChIキー |

HXRSXEDVVARPHP-UDWIEESQSA-N |

SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

異性体SMILES |

CN(C)CC1=CC=C(O1)CSCCN/C(=C\[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3 |

正規SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

Key on ui other cas no. |

84845-75-0 |

同義語 |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine niperotidine |

製品の起源 |

United States |

Q1: How does niperotidine interact with its target and what are the downstream effects?

A1: Niperotidine acts as a histamine H2-receptor antagonist. While the provided abstracts do not delve into the specific binding mechanisms, they highlight the downstream effect of this interaction: inhibition of gastric acid secretion [, ]. This effect is particularly relevant in a clinical setting for managing conditions like peptic ulcers and gastroesophageal reflux disease.

Q2: What is the impact of niperotidine on nocturnal gastric acidity?

A2: Research indicates that a single bedtime dose of 460 mg niperotidine effectively inhibits nocturnal gastric acid secretion in healthy volunteers []. This conclusion stems from a study using 24-hour pH monitoring, revealing a significant increase in intragastric pH during the night in the niperotidine group compared to the placebo group. This effect persisted for 5 to 7 hours, demonstrating the drug's prolonged action in suppressing nighttime acid production.

Q3: Are there any documented ocular side effects associated with niperotidine use?

A3: A cohort study conducted in Italy investigated the potential link between the use of various gastric acid suppressants, including niperotidine, and serious ocular disorders []. The study found no statistically significant increase in the incidence of serious eye disorders among current users of niperotidine compared to non-users. While this study provides reassuring data on the ocular safety of niperotidine, further research may be necessary to completely rule out any potential long-term effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42132.png)